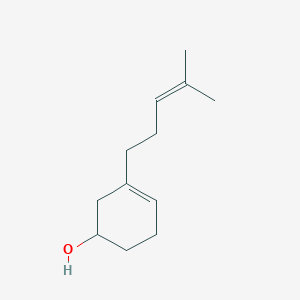
3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol is an organic compound with the molecular formula C13H22O. It is a monoterpenoid alcohol, which means it is derived from two isoprene units and contains a hydroxyl group (-OH). This compound is known for its presence in various essential oils and its characteristic citrus-like aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 4-methyl-3-penten-1-ol, under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of a suitable precursor, followed by cyclization. This process can be optimized to achieve high yields and purity of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-one.
Reduction: Formation of 3-(4-Methyl-3-pentenyl)-cyclohexanol.
Substitution: Formation of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-chloride or bromide.
Applications De Recherche Scientifique
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant citrus-like aroma.
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its hydrophobic nature enables it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perillene: Another monoterpenoid with a similar structure but different functional groups.
Limonene: A monoterpene with a similar citrus aroma but lacking the hydroxyl group.
Geraniol: A monoterpenoid alcohol with a different carbon skeleton.
Uniqueness
3-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ol is unique due to its specific combination of a cyclohexene ring and a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
143620-50-2 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
3-(4-methylpent-3-enyl)cyclohex-3-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-10(2)5-3-6-11-7-4-8-12(13)9-11/h5,7,12-13H,3-4,6,8-9H2,1-2H3 |
Clé InChI |
QZJBYFZAAHFDLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CCCC(C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)

![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
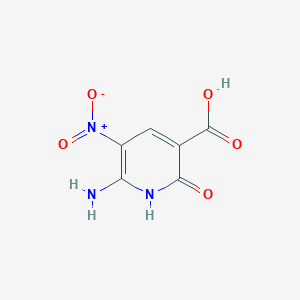
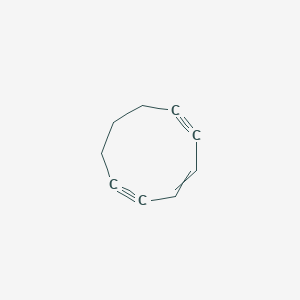
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
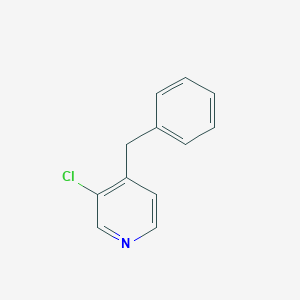
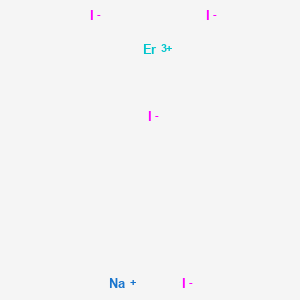
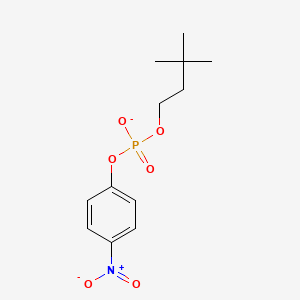
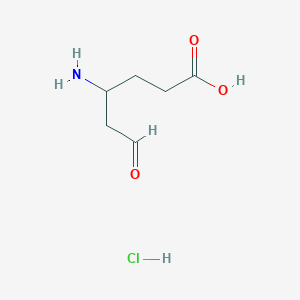
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)

